N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-chloro-4-methylphenyl)-6-oxopyrimidine-4-carboxamide.
Reduction: Formation of N-(2-chloro-4-methylphenyl)-6-aminopyrimidine-4-carboxamide.
Substitution: Formation of N-(2-chloro-4-methylphenyl)-6-(substituted)pyrimidine-4-carboxamide.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-6-aminopyrimidine-4-carboxamide
- N-(2-chloro-4-methylphenyl)-6-oxopyrimidine-4-carboxamide
- N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Uniqueness
N-(2-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both a chloro-substituted phenyl group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-2-3-9(8(13)4-7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANWFLCUICZSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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